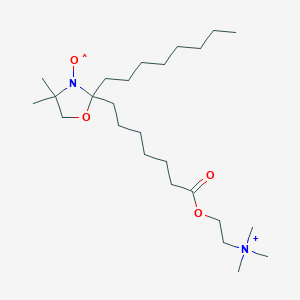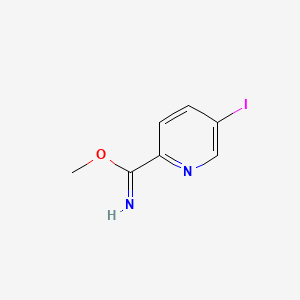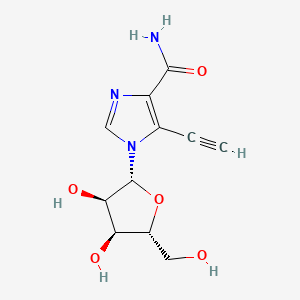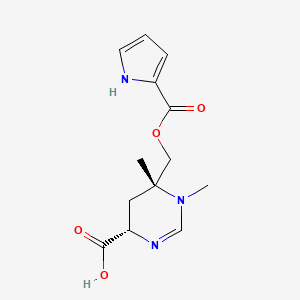
4-Propyl-2-azétidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-2-azetidinone is a four-membered lactam, also known as a β-lactam. This compound is part of a class of compounds that are crucial in medicinal chemistry due to their biological activities and structural properties. The β-lactam ring is a key feature in many antibiotics, including penicillins and cephalosporins .
Applications De Recherche Scientifique
4-Propyl-2-azetidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
4-Propyl-2-azetidinone, also known as 4-propylazetidin-2-one or 2-Azetidinone, 4-propyl-, is a derivative of azetidinones . Azetidinones are a class of compounds that have been extensively studied in medicinal chemistry due to their broad spectrum of biological properties . .
Mode of Action
Azetidines, the parent compounds of azetidinones, are known for their unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain .
Biochemical Pathways
Azetidines and their derivatives have been used in various applications in drug discovery, polymerization, and as chiral templates , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Azetidines and their derivatives have been used in various applications in drug discovery, polymerization, and as chiral templates , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The unique reactivity of azetidines, which can be triggered under appropriate reaction conditions , suggests that environmental factors may play a role in their action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2-azetidinone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a chloroacetyl chloride derivative under basic conditions can yield the desired azetidinone . Another method involves the [2+2] cycloaddition of ketenes to Schiff bases .
Industrial Production Methods
Industrial production of 4-Propyl-2-azetidinone often involves optimizing the synthetic routes to improve yield and reduce costs. This includes avoiding tedious and costly separation steps and using more economical processes for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: The parent compound without the propyl group.
4-Phenyl-2-azetidinone: A derivative with a phenyl group instead of a propyl group.
Penicillins and Cephalosporins: β-lactam antibiotics with similar structural features.
Uniqueness
4-Propyl-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to other β-lactams .
Propriétés
IUPAC Name |
4-propylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCYJIZFCJYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945618 |
Source


|
| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22937-03-7 |
Source


|
| Record name | beta-Caprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of using 4-propylazetidin-2-one in the synthesis of furan derivatives?
A1: The research demonstrates that 4-propylazetidin-2-one can be reacted with ketones to form 2-(1-anilinobutyl)but-2-enolides (specifically 12a and 12b in the study). These intermediates are then further transformed into various furan derivatives through reactions with reducing agents like di-isobutylaluminium hydride or organometallic reagents like Grignard reagents []. This highlights the versatility of 4-propylazetidin-2-one as a starting material for creating diverse furan-containing compounds, which hold potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde](/img/structure/B1215775.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-furo[2,3-b]pyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B1215780.png)
![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)





![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)
